5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Overview
Description
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole typically involves multiple steps, starting from commercially available precursorsThis process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst like Ir(dF(CF₃)ppy)₂(dtbbpy) under visible light irradiation .
The diazirine ring can be formed by reacting a suitable precursor with a diazo compound under controlled conditions. The final step involves the cyclization of the intermediate to form the indazole ring, which can be achieved using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole derivatives with reduced functional groups .
Scientific Research Applications
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole involves the formation of reactive intermediates upon exposure to light. The trifluoromethyl group enhances the stability of these intermediates, allowing them to participate in various chemical reactions. The compound can interact with molecular targets such as proteins and nucleic acids, leading to covalent modifications that can be studied to understand biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1H-indazole
- 3-(Trifluoromethyl)-1H-pyrazole
- 3-(Trifluoromethyl)-1H-pyrrole
Uniqueness
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct photoreactive properties, making it particularly useful in applications requiring light-induced reactions. Additionally, the indazole moiety provides a versatile scaffold for further functionalization and optimization in drug design .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)diazirin-3-yl]-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4/c10-9(11,12)8(15-16-8)6-1-2-7-5(3-6)4-13-14-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMORRIKFCCTPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3(N=N3)C(F)(F)F)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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